molecular formula C28H16N4Na4O16S4 B12369827 Chlorantine yellow

Chlorantine yellow

Cat. No.: B12369827
M. Wt: 884.7 g/mol
InChI Key: WMXWHKMEODSTIM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorantine yellow is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant yellow color and is utilized in biological experiments, textile dyeing, and other fields. The chemical structure of this compound is represented by the molecular formula C28H16N4Na4O16S4, and it has a molecular weight of 884.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorantine yellow can be synthesized through various chemical reactions involving aromatic compounds and sulfonation processes. One common method involves the reaction of aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution. The industrial production methods are designed to maximize yield and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Chlorantine yellow undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chlorantine yellow has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorantine yellow involves its ability to bind to specific molecular targets and emit fluorescence. The dye interacts with cellular components, allowing researchers to observe and analyze biological processes. The pathways involved include the excitation of electrons and the subsequent emission of light, which is detected using specialized equipment.

Comparison with Similar Compounds

Chlorantine yellow is unique due to its specific chemical structure and properties. Similar compounds include:

    Fluorescein: Another widely used fluorescent dye with different spectral properties.

    Rhodamine: Known for its bright fluorescence and used in various staining applications.

    Eosin: Commonly used in histology for staining tissues.

This compound stands out for its versatility and effectiveness in multiple applications, making it a valuable tool in scientific research and industry .

Properties

Molecular Formula

C28H16N4Na4O16S4

Molecular Weight

884.7 g/mol

IUPAC Name

tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

WMXWHKMEODSTIM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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